(2S,3S)-Diethyl 2,3-dihydroxysuccinate
Overview
Description
“(2S,3S)-Diethyl 2,3-dihydroxysuccinate” is a chemical compound with the molecular formula C8H14O6 . It has a molecular weight of 206.20 .
Synthesis Analysis
The synthesis of “(2S,3S)-Diethyl 2,3-dihydroxysuccinate” involves several stages . The first stage involves the reaction of D-tartaric acid with ethanol and hydrochloric acid at 80°C . The second stage involves the addition of thionyl chloride to the esterification reaction solution from the first stage . The final stage involves the distillation of the esterification reaction solution to obtain D-tartaric acid diethyl ester .Molecular Structure Analysis
The molecular structure of “(2S,3S)-Diethyl 2,3-dihydroxysuccinate” consists of 8 carbon atoms, 14 hydrogen atoms, and 6 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2S,3S)-Diethyl 2,3-dihydroxysuccinate” include esterification and distillation . Esterification is a reaction between an acid and an alcohol, resulting in the formation of an ester . Distillation is a process used to separate components based on differences in their boiling points .Physical And Chemical Properties Analysis
“(2S,3S)-Diethyl 2,3-dihydroxysuccinate” has a boiling point of 162°C/19mm, a density of 1.205, and a refractive index of 1.446 .Scientific Research Applications
Pharmaceutical Applications
Tartaric acid and its derivatives, including (-)-Diethyl D-tartrate, have a wide range of uses in the field of pharmaceuticals . For example, it has been used in the production of effervescent salts, in combination with citric acid, to improve the taste of oral medications .
Synthesis of Metal-Organic Frameworks (MOFs)
(-)-Diethyl D-tartrate can be used in the synthesis of enantiopure 3D metal–organic frameworks (MOFs) . These MOFs have potential applications in gas storage, separation, and catalysis .
Safety and Hazards
“(2S,3S)-Diethyl 2,3-dihydroxysuccinate” is classified as a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . It has a flash point of 93°C .
Mechanism of Action
Target of Action
(-)-Diethyl D-tartrate, also known as diethyl D-tartrate or (2S,3S)-Diethyl 2,3-dihydroxysuccinate, is a compound that has been found to interact with various targets. For instance, it has been shown to be a potent agonist of the nicotinic acetylcholine receptor . This receptor plays a crucial role in transmitting signals in the nervous system. Additionally, it has been found to be utilized by certain strains of bacteria such as Pseudomonas cichorii .
Mode of Action
The exact mode of action of (-)-Diethyl D-tartrate can vary depending on the target. When interacting with the nicotinic acetylcholine receptor, it acts as an agonist, meaning it binds to the receptor and activates it . In the case of bacteria like Pseudomonas cichorii, the compound is utilized as a carbon source .
Biochemical Pathways
The biochemical pathways affected by (-)-Diethyl D-tartrate are diverse. In the case of Pseudomonas cichorii, the compound is involved in the d-tartrate utilization pathway . This pathway allows the bacteria to use d-tartrate as a sole carbon source, which can influence its growth and survival .
Pharmacokinetics
Similar compounds, such as brimonidine tartrate, have been found to have a systemic half-life of approximately 2 hours .
Result of Action
The result of (-)-Diethyl D-tartrate’s action can vary depending on the context. For instance, its activation of the nicotinic acetylcholine receptor can lead to various physiological responses, such as muscle contraction . In bacteria, the utilization of d-tartrate can influence growth and survival .
Action Environment
The action of (-)-Diethyl D-tartrate can be influenced by various environmental factors. For example, the utilization of d-tartrate by bacteria like Pseudomonas cichorii can be influenced by the availability of other carbon sources . Additionally, the activity of (-)-Diethyl D-tartrate as an agonist of the nicotinic acetylcholine receptor can be influenced by the presence of other agonists or antagonists .
properties
IUPAC Name |
diethyl (2S,3S)-2,3-dihydroxybutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAVZVORKRDODB-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058689, DTXSID801021118 | |
Record name | (-)-Diethyl-D-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Diethyl tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57968-71-5, 13811-71-7 | |
Record name | rel-1,4-Diethyl (2R,3R)-2,3-dihydroxybutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57968-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Diethyl tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13811-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (S-(R*,R*))-tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Diethyl-D-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Diethyl tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [S-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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